molecular formula C7H5IO4 B3038310 2,4-Dihydroxy-5-iodobenzoic acid CAS No. 856106-63-3

2,4-Dihydroxy-5-iodobenzoic acid

Cat. No.: B3038310
CAS No.: 856106-63-3
M. Wt: 280.02 g/mol
InChI Key: KIHIUNVBVKLJAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Perspectives in Aromatic Carboxylic Acid Studies

The study of aromatic carboxylic acids has been a cornerstone of organic chemistry for over a century. Early investigations into compounds like benzoic acid laid the groundwork for understanding the influence of the carboxyl group on the aromatic ring. wikipedia.orgbritannica.com These foundational studies explored the acidity, reactivity in electrophilic substitution reactions, and the directing effects of the carboxyl substituent. britannica.comquora.com The carboxyl group, being electron-withdrawing, deactivates the benzene (B151609) ring towards electrophilic attack and directs incoming substituents to the meta position. wikipedia.orgbritannica.comquora.com

The introduction of additional substituents, such as hydroxyl groups, further modulates the electronic properties and reactivity of the aromatic ring. The presence of hydroxyl groups, as seen in dihydroxybenzoic acids, can activate the ring, making it more susceptible to electrophilic substitution. The synthesis of 2,4-dihydroxybenzoic acid, for instance, can be achieved through methods like the Kolbe-Schmitt reaction using resorcinol (B1680541) as a starting material. youtube.com The subsequent iodination of such activated rings to produce compounds like 2,4-Dihydroxy-5-iodobenzoic acid represents a more specialized area of study, driven by the utility of organoiodine compounds in synthesis.

Significance of Substituted Benzoic Acids in Organic Synthesis

Substituted benzoic acids are of paramount importance in organic synthesis, serving as versatile building blocks for a wide array of more complex molecules. The substituents on the benzoic acid ring can influence the acidity of the carboxyl group and provide handles for further chemical modification. libretexts.orglibretexts.org Electron-withdrawing groups generally increase the acidity of the benzoic acid, while electron-donating groups decrease it. libretexts.orglibretexts.org

The "ortho-effect," where a substituent in the position adjacent to the carboxyl group often imparts unique reactivity, is a well-documented phenomenon. cdnsciencepub.com Substituted benzoic acids are precursors to a variety of functional groups, including esters, amides, and acid halides. Furthermore, the carboxyl group can be removed through decarboxylation reactions, allowing the benzene ring with its substituents to be incorporated into a larger molecular framework. researchgate.net The strategic use of substituted benzoic acids allows for the precise construction of target molecules with desired electronic and steric properties.

| Substituent Effect on Benzoic Acid Acidity | | :--- | :--- | | Electron-donating groups | Decrease acidity by destabilizing the conjugate base. libretexts.org | | Electron-withdrawing groups | Increase acidity by stabilizing the conjugate base. libretexts.orglibretexts.org | | Ortho-substituents | Often increase acidity regardless of their electronic nature due to steric and electronic factors (the ortho-effect). libretexts.orgcdnsciencepub.com |

Overview of Iodinated Phenolic Acids in Synthetic Methodologies

Iodinated phenolic acids, a class to which this compound belongs, are valuable intermediates in organic synthesis. The iodine atom, being a large and relatively electropositive halogen, is a good leaving group in various cross-coupling reactions, making these compounds important precursors for the formation of new carbon-carbon and carbon-heteroatom bonds.

The synthesis of iodinated phenols and their derivatives can be achieved through direct iodination using various reagents. dtu.dkgoogle.com For instance, the iodination of phenols can be carried out using molecular iodine in the presence of an oxidizing agent. google.comgoogle.com The regioselectivity of the iodination is influenced by the existing substituents on the phenolic ring. In the case of 2,4-dihydroxybenzoic acid, the activating hydroxyl groups direct the incoming iodine atom.

Iodinated phenolic acids can also be synthesized from the corresponding amino compounds via diazotization followed by a Sandmeyer-type reaction with an iodide salt. wikipedia.orggoogle.comtexiumchem.com These synthetic routes provide access to a range of iodinated phenolic acids that can then be used in further synthetic transformations. For example, 2-iodobenzoic acid serves as a precursor for the preparation of important oxidizing agents like 2-iodylbenzoic acid (IBX) and Dess-Martin periodinane. wikipedia.orgwikipedia.org

Synthetic Method Description Example Starting Material
Direct IodinationIntroduction of an iodine atom onto the aromatic ring using an iodinating agent. dtu.dkgoogle.comPhenol (B47542) dtu.dk
Sandmeyer ReactionConversion of an amino group to an iodo group via a diazonium salt intermediate. wikipedia.orggoogle.comtexiumchem.comAnthranilic acid wikipedia.orgtexiumchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dihydroxy-5-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IO4/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,9-10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHIUNVBVKLJAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,4 Dihydroxy 5 Iodobenzoic Acid

Precursor Synthesis and Derivatization Pathways

The foundational precursor for the target molecule is 2,4-dihydroxybenzoic acid, also known as β-resorcylic acid. Its synthesis is a critical first step before subsequent derivatization.

A well-established method for synthesizing 2,4-dihydroxybenzoic acid is the Kolbe-Schmitt reaction. wikipedia.orgresearchgate.net This carboxylation reaction involves heating the potassium salt of resorcinol (B1680541) with carbon dioxide under pressure. A typical laboratory procedure involves heating an aqueous solution of resorcinol with potassium bicarbonate. orgsyn.org The reaction is then acidified, often with hydrochloric acid, to precipitate the 2,4-dihydroxybenzoic acid product. youtube.com The crude product can be purified by recrystallization from hot water. orgsyn.org

Iodination of Dihydroxybenzoic Acid Precursors

Once 2,4-dihydroxybenzoic acid is obtained, the key transformation is the introduction of an iodine atom onto the aromatic ring. This is typically achieved through electrophilic aromatic substitution, but the directing effects of the existing substituents significantly influence the outcome. The hydroxyl groups at positions 2 and 4 are strong activating, ortho-para directing groups, while the carboxylic acid group is a deactivating, meta-directing group. This makes the positions ortho and para to the hydroxyl groups (positions 3, 5, and 6) the most likely sites for substitution.

Electrophilic Iodination Approaches

Electrophilic iodination is the most direct method for introducing iodine to an activated aromatic ring. Iodine itself is a weak electrophile, so iodination reactions often require an oxidizing agent to generate a more potent iodinating species, such as the iodonium (B1229267) ion (I+). vedantu.com Common oxidizing agents used in conjunction with molecular iodine (I₂) include nitric acid, iodic acid (HIO₃), and hydrogen peroxide. vedantu.com

Another powerful electrophilic iodinating agent is iodine monochloride (ICl). texiumchem.com It is more reactive than iodine due to the polarization of the I-Cl bond, making the iodine atom electrophilic. This reagent can be used for the iodination of various aromatic compounds.

Table 1: Common Electrophilic Iodination Reagents

Reagent SystemDescription
I₂ / Oxidizing Agent (e.g., HIO₃, HNO₃)In situ generation of a strong electrophilic iodine species. vedantu.com
Iodine Monochloride (ICl)A polarized, more reactive source of electrophilic iodine. texiumchem.com
N-Iodosuccinimide (NIS)A mild and selective iodinating agent, often used with an acid catalyst.
Regioselective Iodination Strategies

The primary hurdle in the synthesis of 2,4-dihydroxy-5-iodobenzoic acid is controlling the position of iodination. The electronic properties of the 2,4-dihydroxybenzoic acid ring strongly influence the regiochemical outcome. The positions at C-3 and C-5 are both activated by the two hydroxyl groups.

Research has shown that direct iodination of 2,4-dihydroxybenzoic acid (β-resorcylic acid) under slightly basic conditions (pH 9-10) using iodine in a tetrahydrofuran (B95107)/water mixture preferentially yields 2,4-dihydroxy-3-iodobenzoic acid . journalijar.com This is attributed to the higher electron density at the C-3 position, which is located between the two meta-hydroxyl groups, leading to a kinetically controlled product. journalijar.com

Achieving substitution at the C-5 position requires overcoming the kinetic preference for the C-3 position. This might be accomplished by:

Steric Hindrance: Employing a bulky iodinating reagent that is more sensitive to the steric environment could potentially favor attack at the less hindered C-5 position over the C-3 position, which is flanked by two substituents.

Thermodynamic Control: Running the reaction under conditions that allow for equilibration, such as elevated temperatures or prolonged reaction times in the presence of an acid catalyst, might favor the formation of the thermodynamically more stable 5-iodo isomer. However, specific conditions for this transformation for 2,4-dihydroxybenzoic acid are not well-documented.

Catalytic Iodination Methods

Catalytic methods can enhance the efficiency and selectivity of iodination reactions. Various catalysts have been employed for the iodination of aromatic compounds. For instance, the combination of iodine and an oxidizing agent can be catalyzed by a strong acid like sulfuric acid. patsnap.com

More advanced catalytic systems have also been developed. Palladium-catalyzed reactions, for example, have been used for the ortho-iodination of benzoic acids and even for the decarbonylative iodination of aryl carboxylic acids, although their application to a highly activated system like 2,4-dihydroxybenzoic acid would require specific adaptation. journalijar.com The use of microporous compounds like zeolites has been patented for the iodination of 2-methylbenzoic acid, suggesting a potential avenue for shape-selective catalysis that could favor the 5-iodo isomer. google.com

Multi-step Synthesis via Halogenation and Hydroxylation Sequences

Given the challenges with regioselectivity in the direct iodination of 2,4-dihydroxybenzoic acid, a multi-step synthetic route offers an alternative approach. This strategy involves building the molecule with the desired substitution pattern through a series of reactions. A plausible, though not explicitly documented, pathway could involve:

Starting with a pre-functionalized precursor: One could start with a molecule where the 5-position is already functionalized in a way that allows for the introduction of an iodine atom, or where other positions are blocked.

Halogenation followed by hydroxylation: A hypothetical route could begin with a compound like 2-chloro-5-iodobenzoic acid. The synthesis of this compound is documented and typically involves the direct iodination of 2-chlorobenzoic acid using reagents like iodine, ammonium (B1175870) persulfate, and sulfuric acid. google.com Subsequent nucleophilic aromatic substitution to replace the chlorine atom with a hydroxyl group and the introduction of a second hydroxyl group would be necessary, though these steps can be challenging on an electron-poor ring.

Synthesis of Related Iodinated Benzoic Acid Isomers as Contextual References

The synthesis of various iodinated benzoic acid isomers provides valuable context and highlights different synthetic strategies.

Table 2: Synthesis of Iodinated Benzoic Acid Isomers

CompoundPrecursorReagents and ConditionsSynthetic MethodReference(s)
2-Iodobenzoic acid Anthranilic acid (2-aminobenzoic acid)1. NaNO₂, HCl (diazotization) 2. KISandmeyer-type Reaction texiumchem.comscribd.compianetachimica.it
2,4-Dihydroxy-3-iodobenzoic acid 2,4-Dihydroxybenzoic acidI₂, NaHCO₃, THF/H₂OElectrophilic Aromatic Substitution journalijar.comscispace.com
2-Chloro-5-iodobenzoic acid 2-Chlorobenzoic acidI₂, (NH₄)₂S₂O₈, H₂SO₄, Acetic AcidElectrophilic Aromatic Substitution patsnap.comgoogle.com
5-Iodo-2-methylbenzoic acid 2-Methylbenzoic acidI₂, Iodic acid, H-β-form zeolite, Acetic anhydrideCatalytic Electrophilic Iodination google.com

The synthesis of 2-iodobenzoic acid is a classic example of the Sandmeyer reaction (or a related diazotization-substitution sequence). texiumchem.comscribd.com It begins with the diazotization of anthranilic acid (2-aminobenzoic acid) with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl). The resulting diazonium salt is then treated with potassium iodide, which displaces the diazonium group to yield 2-iodobenzoic acid. texiumchem.compianetachimica.it

As previously mentioned, 2,4-dihydroxy-3-iodobenzoic acid is the major product from the direct iodination of 2,4-dihydroxybenzoic acid in a slightly basic medium. journalijar.comscispace.com

The preparation of 2-chloro-5-iodobenzoic acid illustrates the direct iodination of a less activated benzoic acid derivative. The electron-withdrawing chlorine atom directs the incoming iodine to the para position (C-5). The reaction often requires strong oxidizing conditions. patsnap.comgoogle.com

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound is crucial for maximizing yield and purity. This involves the careful selection of solvents, precise control of reaction temperature and duration, and the strategic choice of catalysts and reagents.

The choice of solvent plays a pivotal role in electrophilic iodination reactions, influencing reactant solubility, reaction rate, and even selectivity. For the iodination of highly polar phenolic compounds like 2,4-dihydroxybenzoic acid, solvent systems often consist of polar solvents or aqueous mixtures.

One documented approach for the iodination of 2,4-dihydroxybenzoic acid utilized a mixed solvent system of tetrahydrofuran (THF) and water (1:1) scispace.com. This combination accommodates the polar substrate while also dissolving the iodine reagent. However, this system was reported to primarily yield the 3-iodo isomer, with only trace amounts of the desired this compound being formed scispace.com. For similar iodinations of other activated phenols like vanillin (B372448), ethanol (B145695) has been used effectively, highlighting that lower alcohols are viable solvent choices youtube.com. The use of aqueous media, particularly under basic conditions, can enhance the reactivity of the phenol (B47542) by forming the more nucleophilic phenoxide ion, which can facilitate iodination youtube.com.

Starting MaterialIodinating AgentSolvent SystemObserved OutcomeReference
2,4-Dihydroxybenzoic acidIodine (I₂) / NaHCO₃Tetrahydrofuran/Water (1:1)Primarily 3-iodo isomer; minute amounts of 5-iodo isomer scispace.com
VanillinNaI / NaOCl (Bleach)Ethanol / WaterSuccessful formation of 5-iodovanillin youtube.com

Temperature and reaction time are critical parameters that must be finely tuned to control the outcome of the synthesis. In the attempted synthesis of this compound, the reaction was carried out for approximately two hours, presumably at ambient temperature, followed by acidification scispace.com.

For electrophilic aromatic substitutions on highly activated rings, reactions are often performed at low temperatures (e.g., in an ice bath) to manage the reaction rate and prevent over-iodination or the formation of undesired side products youtube.com. For instance, the initial addition of the iodinating agent is frequently done at 0-10°C. Subsequently, the reaction may be allowed to proceed at room temperature or with gentle heating to ensure completion. A study on the synthesis of 2-iodobenzoic acid derivatives involved cooling the reaction mixture before dropwise addition of reagents, followed by stirring for several minutes to hours scispace.com. In some cases, a final heating step (e.g., to 90°C for 10 minutes) is employed to drive the reaction to completion scispace.com.

The choice of iodinating agent and any accompanying catalysts or reagents is fundamental to the success of the synthesis. Direct iodination can be achieved using molecular iodine (I₂), often in the presence of a base to neutralize the HI byproduct and enhance the substrate's nucleophilicity. In the case of 2,4-dihydroxybenzoic acid, sodium bicarbonate (NaHCO₃) was used for this purpose scispace.com.

Alternative and often more effective iodinating systems are employed for activated aromatic rings. A common method involves the in situ generation of an iodine electrophile. For example, a mixture of sodium iodide (NaI) and an oxidizing agent like sodium hypochlorite (B82951) (NaOCl, household bleach) creates I⁺ in the reaction mixture, which then iodinates the phenol youtube.com. Other oxidizing agents used with a source of iodide include ammonium persulfate in the presence of sulfuric acid, though this is typically for less activated systems orgsyn.org. For deactivated arenes, a powerful system of iodic acid (HIO₃) in acetic acid and sulfuric acid is used, but these harsh conditions are generally unsuitable for sensitive substrates like dihydroxybenzoic acids nih.gov.

Reagent SystemDescriptionTypical SubstrateReference
Iodine / Sodium BicarbonateMild iodination system where the base activates the phenol and neutralizes HI byproduct.Activated phenols (e.g., Resorcylic acid) scispace.com
Sodium Iodide / Sodium HypochloriteIn situ generation of electrophilic iodine via oxidation of iodide. Effective in aqueous/alcoholic media.Activated phenols (e.g., Vanillin) youtube.com
Iodine / Ammonium Persulfate / Sulfuric AcidStronger iodinating system for less activated rings.Halogenated benzoic acids orgsyn.org

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. For the synthesis of this compound, green approaches such as mechanochemical synthesis and aqueous-phase reactions offer promising alternatives to traditional solvent-based methods.

Mechanochemistry involves using mechanical force, such as grinding in a mortar and pestle or a ball mill, to induce chemical reactions, often in the absence of a solvent. This solvent-free approach reduces waste and can lead to shorter reaction times and different product selectivities compared to solution-phase synthesis.

While a specific mechanochemical procedure for this compound is not documented, the technique has been successfully applied to the iodination of other heterocyclic compounds. For example, pyrimidine (B1678525) derivatives have been iodinated by grinding the substrate with solid iodine and silver nitrate (B79036) (AgNO₃) for 20-30 minutes. This method achieves high yields (70-98%) without the need for bulk solvents nih.gov. The application of such a technique to 2,4-dihydroxybenzoic acid could potentially offer a rapid and environmentally friendly synthetic route.

Using water as a reaction solvent is a cornerstone of green chemistry due to its non-toxic, non-flammable, and inexpensive nature. The synthesis of 2,4-dihydroxybenzoic acid itself can be performed in an aqueous solution of potassium bicarbonate, demonstrating the compatibility of the starting material with water orgsyn.org.

The iodination of activated phenols is particularly well-suited to aqueous conditions. As mentioned, the use of sodium iodide and sodium hypochlorite (bleach) in an aqueous or aqueous-ethanolic solution is a well-established green method for the iodination of vanillin youtube.com. This procedure avoids hazardous organic solvents and utilizes readily available and relatively safe reagents. The reaction of 2,4-dihydroxybenzoic acid in a THF/water mixture further indicates that water is a compatible solvent component for its iodination scispace.com. An entirely aqueous-based system, likely under basic conditions to deprotonate the phenol and increase its solubility and reactivity, represents a highly viable green pathway for the synthesis of this compound.

Recycling and Regeneration of Reagents

In the pursuit of more sustainable and economically viable chemical processes, the recycling and regeneration of reagents used in the synthesis of this compound are of significant interest. The principles of green chemistry encourage the minimization of waste, which can be effectively achieved by reusing reaction materials. skpharmteco.com Efforts in this area for aromatic iodination reactions have largely focused on the recovery and reuse of the iodinating agents and solvents.

A notable advancement in this field is the development of recyclable hypervalent iodine(III) reagents. nsf.gov Traditional iodination procedures often result in stoichiometric amounts of iodobenzene (B50100) derivatives as byproducts, which necessitate complex purification steps like column chromatography and are not typically recovered. nsf.gov Modern approaches, however, utilize modified iodine reagents that can be easily separated from the reaction mixture and regenerated for subsequent use.

Another class of recyclable reagents includes polymer-supported or tagged iodine compounds. For instance, polystyrene-supported dichloroiodate (PSDCIB) has been developed for chlorination and oxidation reactions. After the reaction, the polymer-supported iodobenzene byproduct can be filtered off, and the active reagent can be regenerated by treatment with bleach and aqueous HCl. nsf.gov Similarly, 3-(dichloroiodo)benzoic acid has been demonstrated as a recyclable reagent for halomethoxylation reactions, where its reduced form, 3-iodobenzoic acid, can be easily separated and reused. umn.edu

The efficiency of these recyclable systems has been documented in various aromatic iodination reactions. While specific data on the synthesis of this compound is not extensively detailed in the literature, the performance in analogous systems provides a strong proof of concept. For example, the iodoarene catalyst used in the oxidation of 4-alkoxyphenols can be recycled up to eight times. nsf.gov

The table below illustrates the concept of reagent recycling in aromatic iodinations using m-iodosylbenzoic acid, showcasing the recovery of the reagent's precursor.

Table 1: Example of Reagent Recycling in Aromatic Iodination

SubstrateIodinating Reagent SystemProductReduced Reagent FormRecovery Method
Various Arenesm-Iodosylbenzoic acid / I₂Iodoarenesm-Iodobenzoic acidIon-exchange resin followed by acidification nih.govbeilstein-journals.org

This table illustrates the general principle of recycling the precursor to the active iodinating species in the iodination of various aromatic compounds.

Furthermore, the choice of solvents and their recovery is a key aspect of green synthesis. skpharmteco.com Where possible, running reactions in more concentrated solutions or using solvents that can be easily recovered and reused can significantly reduce the environmental impact of the synthesis of this compound. skpharmteco.com

Chemical Reactivity and Derivatization of 2,4 Dihydroxy 5 Iodobenzoic Acid

Transformations of the Aromatic Ring

The aromatic ring of 2,4-dihydroxy-5-iodobenzoic acid is highly activated towards electrophilic substitution due to the presence of two strongly electron-donating hydroxyl groups. Conversely, the electron-withdrawing nature of the carboxylic acid and the iodo group deactivates the ring, albeit to a lesser extent than the activation by the hydroxyl groups.

Substitution Reactions on the Aromatic Nucleus

The positions on the benzene (B151609) ring that are not occupied by substituents (positions 3 and 6) are available for substitution reactions. The directing effects of the existing groups determine the regioselectivity of these reactions. The hydroxyl groups at positions 2 and 4 are ortho- and para-directing. The carboxylic acid at position 1 is meta-directing, and the iodine at position 5 is ortho- and para-directing.

The cumulative effect of these substituents makes the C3 position the most electronically enriched and sterically accessible site for further substitution. The C2-hydroxyl group directs ortho to C3, the C4-hydroxyl group directs ortho to C3, and the C1-carboxylic acid directs meta to C3. This strong, cooperative directing effect makes the C3 position highly susceptible to electrophilic attack. The C6 position is also activated, primarily by the para-directing C2-hydroxyl and the ortho-directing C5-iodo group, but to a lesser degree than C3.

Electrophilic and Nucleophilic Aromatic Substitutions

Electrophilic Aromatic Substitution (SEAr)

The electron-rich nature of the benzene ring in this compound facilitates electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. nih.govyoutube.com The powerful activating and directing influence of the two hydroxyl groups typically dictates the outcome, favoring substitution at the C3 position. nih.gov For these reactions to proceed, an appropriate electrophile is generated, which is then attacked by the nucleophilic aromatic ring. youtube.com The reaction concludes with the deprotonation of the intermediate to restore aromaticity.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is less common for this molecule. This type of reaction generally requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group to stabilize the negatively charged intermediate (a Meisenheimer complex). nsf.govmissouri.edu While the iodine atom can act as a leaving group and the carboxylic acid is electron-withdrawing, the presence of two potent electron-donating hydroxyl groups on the ring significantly disfavors the formation of the necessary carbanionic intermediate. nsf.gov Therefore, this compound is generally unreactive towards SNAr unless the hydroxyl groups are first modified to be electron-withdrawing.

Reactions Involving the Iodine Moiety

The carbon-iodine bond is the most reactive site for many synthetic transformations, particularly for the formation of new carbon-carbon bonds and for oxidation to higher-valent iodine species.

Cross-Coupling Reactions (e.g., Suzuki Coupling)

The iodine atom of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. Aryl iodides are highly reactive in such transformations. rsc.orgresearchgate.net These reactions provide a powerful method for creating new C-C bonds by coupling the aryl iodide with various organometallic reagents.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.govyoutube.com It is a versatile method for synthesizing biaryl compounds.

Heck Reaction: In the Heck reaction, the aryl iodide is coupled with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is also catalyzed by a palladium complex and requires a base. wikipedia.org

Sonogashira Coupling: This involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to produce arylalkynes. wikipedia.orgorganic-chemistry.orglibretexts.org

While specific examples utilizing this compound are not prominently documented, the high reactivity of the C-I bond makes it an ideal candidate for these established synthetic methodologies. The table below outlines typical conditions for such reactions with analogous aryl iodides.

ReactionCoupling PartnerCatalyst SystemBaseSolvent
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄ or Pd(OAc)₂/LigandK₂CO₃, Cs₂CO₃, NaOHToluene, Dioxane, H₂O/Ethanol (B145695)
HeckAlkene (e.g., Styrene, Acrylate)Pd(OAc)₂, PdCl₂Et₃N, K₂CO₃DMF, Acetonitrile
SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂/CuIEt₃N, PiperidineTHF, DMF

Oxidative Transformations to Hypervalent Iodine Species

The iodine atom in aryl iodides can be oxidized from its standard monovalent state (I) to higher oxidation states, typically trivalent (I(III)) or pentavalent (I(V)). These resulting compounds are known as hypervalent iodine reagents and are valued as mild and selective oxidizing agents in organic synthesis. nih.govorganic-chemistry.org

The oxidation of iodobenzoic acids can yield cyclic hypervalent iodine compounds. The oxidation of this compound would be expected to produce the corresponding 2,4-dihydroxy-5-iodosobenzoic acid (an I(III) species, also known as an IBA derivative) and 2,4-dihydroxy-5-iodoxybenzoic acid (an I(V) species, an IBX derivative). nih.govorientjchem.org The adjacent carboxylic acid group can participate as an internal ligand, facilitating the formation of stable cyclic structures. nih.govmdpi.com

Common oxidizing agents for these transformations include Oxone, potassium bromate (B103136), and peracetic acid. wikipedia.org The reaction conditions can be controlled to selectively favor the formation of either the trivalent (iodoso) or pentavalent (iodoxy) species. For instance, oxidation with Oxone in water at room temperature often yields the iodosobenzoic acid derivative, while higher temperatures can lead to the iodoxybenzoic acid. nih.govmdpi.comwikipedia.org

Target SpeciesOxidizing AgentTypical ConditionsReference Compound
Iodoso- (I(III))Oxone (KHSO₅)Water, Room Temperature2-Iodobenzoic Acid
Iodoxy- (I(V))Oxone (KHSO₅)Water, ~70 °C2-Iodobenzoic Acid
Iodoxy- (I(V))Potassium Bromate (KBrO₃) / H₂SO₄Aqueous H₂SO₄2-Iodobenzoic Acid
Iodoso- (I(III))m-Chloroperoxybenzoic acid (mCPBA)Acetic AcidIodoarenes
Preparation of Cyclic Hypervalent Iodine Reagents

Cyclic hypervalent iodine reagents are noted for their utility as mild and recyclable oxidizing agents. nih.gov The synthesis of such reagents from 2-iodobenzoic acid derivatives is a key transformation. The process typically involves the oxidation of the iodine atom to a higher valence state, often facilitated by an oxidizing agent like Oxone®. This reaction is significant as it converts the iodo-group into a hypervalent iodine center, which is stabilized by the neighboring carboxyl group, forming a cyclic structure known as a benziodoxolone. nih.gov These reagents, such as 2-iodosobenzoic acid (IBA) and 2-iodoxybenzoic acid (IBX), are considered "green" oxidants due to their recyclability. nih.gov

The general method for preparing these non-explosive cyclic hypervalent iodine(III) oxidants involves using Oxone® in an aqueous solution at room temperature. nih.gov This mild condition is crucial to avoid the formation of hazardous pentavalent iodine compounds. nih.gov The resulting 2-iodosobenzoic acids can then be further derivatized by solvolytic exchange of the hydroxy group under relatively mild conditions (80°C or lower). nih.gov

For instance, the derivatization to benziodoxole methoxide (B1231860) can be achieved by heating the corresponding IBA in methanol (B129727) at 60°C. nih.gov Similarly, other alkoxy-substituted derivatives can be synthesized using different alcohols. nih.gov The use of molecular sieves is often necessary to remove water, which can interfere with the ligand exchange reactions. nih.gov

DerivativeReagentTemperature (°C)Yield (%)
Benziodoxole methoxideMethanol60Quantitative
Benziodoxole ethoxideEthanol80High
Benziodoxole 2,2,2-trifluoroethoxide2,2,2-Trifluoroethanol80High
Benziodoxole n-propoxiden-Propanol7098
Benziodoxole isopropoxideIsopropanol6052

This table showcases the conditions for the synthesis of various benziodoxole derivatives from 2-iodosobenzoic acid. nih.gov

Reductive Deiodination Reactions

Reductive deiodination is a reaction that involves the removal of the iodine atom from an aromatic ring, replacing it with a hydrogen atom. This process is a key step in various synthetic pathways where the iodo group has served its purpose as a directing group or to influence the electronic properties of the molecule and is no longer needed. While specific studies focusing solely on the reductive deiodination of this compound are not extensively detailed in the provided context, the general principles of reductive dehalogenation of aryl halides are well-established in organic chemistry.

Common methods for reductive deiodination include catalytic hydrogenation, using a metal catalyst like palladium on carbon (Pd/C) with a hydrogen source, or using reducing agents like hypophosphorous acid or various metal-acid systems. The choice of reagent and reaction conditions depends on the presence of other functional groups in the molecule to ensure selectivity.

Synthesis of Advanced Derivatives of this compound

The core structure of this compound serves as a scaffold for the synthesis of more complex molecules with potential biological activities.

Hydrazide-Hydrazone Derivatives

A significant class of derivatives synthesized from this compound are the hydrazide-hydrazones. These compounds are formed in a two-step process. First, the carboxylic acid is converted to a hydrazide. This is typically achieved by reacting the corresponding methyl ester of the benzoic acid with hydrazine (B178648) hydrate. nih.gov The resulting hydrazide is then condensed with various aromatic aldehydes to form the final hydrazide-hydrazone derivatives. nih.govnih.gov

In a study by Taha et al., a series of hydrazide-hydrazones of 2,4-dihydroxybenzoic acid were synthesized. nih.gov The condensation reaction yields ranged from 23% to 98%, depending on the aldehyde used. nih.gov For example, high yields were obtained with 4-methylphenyl)methylidene]benzohydrazide and (3-bromo-4-hydroxyphenyl)methylidene]-2,4-dihydroxybenzohydrazide. nih.gov These compounds exhibit a characteristic –CO–NH–N=CH– moiety. nih.gov

One notable derivative, 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide, demonstrated interesting antibacterial activity. researchgate.net

Aldehyde ReactantYield (%)
4-methylphenyl)methylidene98
4-butoxyphenyl)methylidene98
3-bromo-4-hydroxyphenyl)methylidene98
4-propylphenyl)methylidene23

This table presents the reaction yields for the synthesis of various hydrazide-hydrazone derivatives of 2,4-dihydroxybenzoic acid. nih.gov

Synthesis of Benziodoxolone Derivatives

Benziodoxolone derivatives are cyclic hypervalent iodine compounds. nih.gov Their synthesis from 2-iodobenzoic acids, including the dihydroxy-iodo variant, involves oxidation of the iodine atom. nih.gov The resulting 1-hydroxy-1,2-benziodoxol-3(1H)-one structure can undergo further reactions. nih.gov For example, ligand exchange reactions on the iodine center can introduce different functional groups. clockss.org

The reaction of an acetoxy cyclic iodinane with trimethylsilyl (B98337) azide (B81097) (TMS-N3) in the presence of a catalytic amount of trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) yields the corresponding azido (B1232118) derivative in high yield. clockss.org Similarly, reaction with trimethylsilyl cyanide (TMS-CN) can produce the cyano derivative. clockss.org These reactions demonstrate the versatility of the benziodoxolone scaffold for introducing a variety of functional groups. clockss.org

ReagentProduct LigandYield (%)
TMS-N3 / cat. TMSOTfAzido88
TMS-CNCyano65

This table illustrates the yields for the synthesis of functionalized benziodoxolone derivatives. clockss.org

Spectroscopic and Structural Characterization of 2,4 Dihydroxy 5 Iodobenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 2,4-Dihydroxy-5-iodobenzoic acid, both proton and carbon-13 NMR, along with two-dimensional methods, are invaluable.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule: aromatic protons, hydroxyl protons, and the carboxylic acid proton. The substitution pattern on the benzene (B151609) ring—two hydroxyl groups, a carboxyl group, and an iodine atom—results in a simplified aromatic region.

The spectrum would feature two signals in the aromatic region, corresponding to the protons at C-3 and C-6.

The proton at C-3 is ortho to the hydroxyl group at C-4 and meta to the hydroxyl group at C-2 and the carboxyl group at C-1. It is expected to appear as a singlet.

The proton at C-6 is ortho to the iodine atom at C-5 and meta to the carboxyl group at C-1. It is also expected to appear as a singlet. Due to the deshielding effect of the adjacent iodine, the signal for H-6 would likely appear at a higher chemical shift (further downfield) compared to H-3.

The protons of the hydroxyl groups (at C-2 and C-4) and the carboxylic acid group are acidic and their signals are typically broad. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature. In a solvent like DMSO-d₆, these protons are readily observed and can exchange with deuterium (B1214612) in D₂O.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
H-3 ~6.5 - 6.8 Singlet
H-6 ~7.8 - 8.1 Singlet
2-OH Variable (Broad) Singlet
4-OH Variable (Broad) Singlet

Note: Predicted values are based on data from similar structures like 2,4-dihydroxybenzoic acid and various iodinated phenols and benzoic acids. chemicalbook.comchemicalbook.com

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected.

Carboxylic Carbon (-COOH): This carbon typically appears significantly downfield, in the range of 165-175 ppm.

Aromatic Carbons: The six aromatic carbons will have chemical shifts determined by their substituents.

C-1, C-2, C-4: The carbons directly attached to oxygen atoms (C-1, C-2, C-4) will be shifted downfield.

C-5: The carbon bonded to the iodine atom (C-I) will be shifted significantly upfield due to the "heavy atom effect" of iodine. This is a characteristic feature in the ¹³C NMR spectra of iodo-substituted aromatic compounds.

C-3, C-6: The carbons bearing hydrogen atoms will appear at chemical shifts influenced by the neighboring groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 ~110 - 115
C-2 ~160 - 165
C-3 ~105 - 110
C-4 ~158 - 162
C-5 ~85 - 95
C-6 ~130 - 135

Note: Predicted values are based on data from related compounds such as 4-iodobenzoic acid and 2-iodobenzoic acid. chemicalbook.comspectrabase.com

To confirm the assignments made from 1D NMR spectra, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this specific molecule, with no proton-proton coupling in the aromatic ring, COSY would be less informative for the aromatic region but could help identify long-range couplings if present.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the ¹H signals for H-3 and H-6 to their corresponding ¹³C signals, C-3 and C-6.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing connectivity across multiple bonds (typically 2-3 bonds). For instance, the proton at C-6 would show correlations to C-1, C-5, and C-4. The proton at C-3 would show correlations to C-1, C-2, C-4, and C-5. These correlations are critical for confirming the substitution pattern on the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would exhibit several characteristic absorption bands.

O-H Stretching: A very broad band would be observed in the region of 2500-3500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid. The O-H stretching vibrations of the two phenolic hydroxyl groups would also appear in this region, typically between 3200-3600 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) group of the carboxylic acid is expected around 1650-1700 cm⁻¹. The exact position can be influenced by hydrogen bonding.

C=C Stretching: Aromatic ring C=C stretching vibrations typically appear as multiple bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching vibrations for the carboxylic acid and the phenolic groups would result in strong bands in the 1200-1350 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations can provide information about the substitution pattern of the aromatic ring. For the isolated protons on the ring, bands in the 800-900 cm⁻¹ region would be expected.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Carboxylic Acid & Phenol (B47542) O-H Stretch 2500 - 3600 (Broad)
Carboxylic Acid C=O Stretch 1650 - 1700
Aromatic Ring C=C Stretch 1450 - 1600
Carboxylic Acid/Phenol C-O Stretch 1200 - 1350

Note: Expected frequencies are based on general IR correlation tables and data from similar compounds like 2-iodobenzoic acid and 2,5-dihydroxybenzoic acid. chemicalbook.comchemicalbook.com

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular formula for this compound is C₇H₅IO₄, giving it a molecular weight of approximately 280.01 g/mol .

In an electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺) would be expected at m/z 280. A key feature would be the characteristic isotopic pattern of iodine. The fragmentation pattern would likely involve the loss of small, stable molecules:

Loss of a hydroxyl radical (•OH, 17 amu) from the carboxylic acid group.

Loss of water (H₂O, 18 amu) from the ortho hydroxyl and carboxylic acid groups.

Loss of a carboxyl group (•COOH, 45 amu) or carbon dioxide (CO₂, 44 amu).

Cleavage of the C-I bond, leading to fragments corresponding to the loss of an iodine atom (I•, 127 amu).

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov Due to the low volatility of carboxylic acids and phenols, this compound would typically require derivatization before GC-MS analysis. A common method is silylation, where the acidic protons of the hydroxyl and carboxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups. This process increases the volatility and thermal stability of the compound, allowing it to pass through the GC column.

The resulting TMS-derivatized compound would then be separated from other components in a mixture before entering the mass spectrometer. The mass spectrum of the derivatized compound would show a new molecular ion peak corresponding to the heavier silylated molecule, along with characteristic fragmentation patterns that can be used for identification and quantification.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the confident determination of its elemental formula. For this compound, an HRMS analysis would be expected to provide an exact mass measurement that corresponds to its chemical formula, C₇H₅IO₄.

The theoretical exact mass (monoisotopic mass) of this compound can be calculated as follows:

Carbon (⁷C): 7 x 12.000000 = 84.000000

Hydrogen (⁵H): 5 x 1.007825 = 5.039125

Iodine (¹²⁷I): 1 x 126.904473 = 126.904473

Oxygen (⁴O): 4 x 15.994915 = 63.979660

Total (C₇H₅IO₄): 279.923258 Da

In a typical HRMS experiment, the compound would be ionized (e.g., via electrospray ionization, ESI) and the resulting ions analyzed. For the deprotonated molecule [M-H]⁻, the expected m/z (mass-to-charge ratio) would be approximately 278.915433. An experimental measurement matching this theoretical value to within a few parts per million (ppm) would serve as strong evidence for the compound's identity and elemental composition.

However, a thorough search of scientific databases has yielded no published experimental HRMS data for this compound. Consequently, a data table for its high-resolution mass spectrometry findings cannot be compiled at this time.

X-ray Diffraction Studies

Single-Crystal X-ray Diffraction for Absolute Structure Determination

To perform single-crystal X-ray diffraction, a high-quality, single crystal of the compound is required. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is used to solve and refine the crystal structure, providing the absolute configuration of the molecule. Key parameters obtained from such an analysis include the unit cell dimensions (a, b, c, α, β, γ) and the space group.

A search of the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures, did not yield an entry for this compound. While structures for related iodinated benzoic acids exist, no crystallographic data has been published for the title compound.

Therefore, no data table for single-crystal X-ray diffraction of this compound can be presented.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline phases of a bulk sample. It is particularly useful for identifying crystalline compounds by comparing their diffraction patterns to those in a reference database, such as the Powder Diffraction File (PDF) maintained by the International Centre for Diffraction Data (ICDD). The pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a given crystalline phase.

A search for a reference powder diffraction pattern for this compound in major databases revealed no available data. Without experimental or reference data, a table of characteristic PXRD peaks cannot be generated.

Computational Investigations of 2,4 Dihydroxy 5 Iodobenzoic Acid

Quantum Chemical Calculations for Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its chemical and physical properties. Quantum chemical calculations allow for a detailed analysis of electron distribution, molecular orbitals, and other electronic parameters.

Density Functional Theory (DFT) Studies

For 2,4-DHBA, calculations are typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a high-level basis set such as 6-311++G(d,p). nih.gov This level of theory has proven effective for optimizing molecular geometries and calculating electronic properties. nih.gov The introduction of an iodine atom at the 5-position would necessitate the inclusion of appropriate basis sets that can handle heavy atoms, such as those incorporating effective core potentials (ECPs).

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. In a study on titanium (IV) complexes with dihydroxybenzoic acids, including 2,4-DHBA, DFT was used to determine these orbital energies to understand the electronic properties of the complexes. researchgate.net For 2,4-Dihydroxy-5-iodobenzoic acid, the electron-withdrawing nature of the iodine atom, along with its ability to participate in halogen bonding, would be expected to modulate the HOMO-LUMO energies compared to the parent compound.

Furthermore, DFT is used to calculate the molecular electrostatic potential (MEP), which maps the electrostatic potential onto the electron density surface. nih.gov This visualization helps identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering predictions about its intermolecular interactions. For this compound, the MEP would highlight the negative potential around the carboxylic and hydroxyl oxygens and potentially a region of positive potential (a σ-hole) on the iodine atom, which is characteristic of its ability to act as a halogen bond donor.

Ab Initio Molecular Orbital Calculations

Ab initio molecular orbital methods are based on first principles, solving the Schrödinger equation without empirical parameters. wiley.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP3, etc.), and Coupled Cluster (CC), offer a hierarchy of accuracy. wiley.com While computationally more demanding than DFT, they can provide benchmark results.

For a molecule like this compound, ab initio calculations could be employed to obtain highly accurate energies and molecular properties. nih.gov These methods are particularly valuable for systems where DFT might have limitations, for instance, in describing non-covalent interactions or certain excited states. Ab initio molecular dynamics (AIMD) can also be used to simulate the real-time evolution of the molecule's electronic structure during chemical reactions. nih.gov

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule, including the relative orientation of its functional groups, is crucial for its activity. Conformational analysis involves identifying the stable conformers (energy minima) and the transition states that connect them on the potential energy surface.

For the parent 2,4-dihydroxybenzoic acid, DFT calculations have been used to explore its conformational landscape. nih.gov By systematically rotating the carboxyl (-COOH) and hydroxyl (-OH) groups, researchers identified sixteen stable conformers. nih.gov The conformer with the lowest energy, designated C1, was found to be the most stable. nih.gov This stability is often dictated by the formation of intramolecular hydrogen bonds. In ortho-substituted dihydroxybenzoic acids, an intramolecular hydrogen bond between the carboxylic acid and the adjacent hydroxyl group is a common and stabilizing feature. nih.gov

For this compound, a similar computational approach would be used. The presence of the bulky iodine atom at the 5-position, adjacent to the hydroxyl group at the 4-position, would introduce steric and electronic effects influencing the preferred conformation. The relative energies of the different conformers would be calculated to determine the global minimum and the Boltzmann population of each conformer at a given temperature. The principles of conformational analysis, which state that substituents prefer equatorial positions in cyclic systems to minimize steric strain, can be extended to understand the preference for certain planar arrangements in aromatic systems. nobelprize.orglibretexts.orglibretexts.org

Table 1: Representative Conformational Data for Related Benzoic Acids

CompoundMethodKey FindingReference
2,4-Dihydroxybenzoic acidDFT (B3LYP/6-311++G(d,p))Identified 16 stable conformers; the lowest energy conformer (C1) was determined. nih.gov
2,6-Dihydroxybenzoic acidCrystallography & MDShows two different conformations (syn and anti) in its polymorphs. nih.gov
2-Iodobenzoic acidDFTAnalysis of four stable conformations and their relative Gibbs free energies. nih.gov

Spectroscopic Property Prediction (e.g., NMR and IR Chemical Shifts)

Computational methods are highly effective in predicting spectroscopic data, which is invaluable for structure elucidation and interpretation of experimental spectra.

NMR and IR Chemical Shifts

For 2,4-dihydroxybenzoic acid, a detailed vibrational analysis has been performed using DFT calculations. nih.gov The FT-IR and FT-Raman spectra were computed, and the vibrational frequencies were assigned based on the potential energy distribution (PED). nih.gov This allows for a precise understanding of which atomic motions contribute to each observed spectral band. The calculated frequencies are often scaled by a factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) to improve agreement with experimental data. nih.gov The introduction of a heavy iodine atom in this compound would significantly alter the vibrational spectrum, particularly for modes involving the C-I bond, and these changes could be accurately predicted computationally.

Table 2: Calculated Vibrational Frequencies (Selected Modes) for 2,4-Dihydroxybenzoic Acid

Mode DescriptionCalculated Wavenumber (cm⁻¹, Scaled)Experimental Wavenumber (cm⁻¹)Reference
O-H Stretch (Carboxyl)3619 (unscaled)~3400-2500 (broad) nih.govmdpi.com
C=O Stretch17081655 (IR) nih.govmdpi.com
C-C Ring Stretch15881591 (Raman) nih.govmdpi.com
O-H Bend13101321 (IR) nih.govmdpi.com

Note: Data is for the parent compound 2,4-dihydroxybenzoic acid. The presence of iodine would shift these frequencies.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. uncw.edu The accuracy of these predictions depends on the level of theory, the inclusion of solvent effects (e.g., using the Polarizable Continuum Model, PCM), and proper conformational averaging. github.io For flexible molecules, it is crucial to calculate the shifts for all low-energy conformers and then compute a Boltzmann-weighted average. uncw.edu Recent benchmarks have identified specific functionals, like WP04, as being particularly effective for predicting ¹H NMR shifts. github.io

Reaction Mechanism Studies using Computational Methods

Computational chemistry is instrumental in mapping out the reaction pathways, identifying transition states, and calculating activation energies, thereby providing a detailed mechanistic understanding of chemical reactions. While no specific reaction mechanism studies for this compound are published, research on related reactions provides a template for how such an investigation would be conducted.

For example, a combined experimental and DFT study on the copper-catalyzed iododeboronation of arylboronic acids elucidated the complete catalytic cycle. nih.gov The study identified the precatalyst structure and detailed the roles of ligands in facilitating key steps like transmetalation and oxidative events. nih.gov A similar computational approach could be applied to investigate reactions involving this compound, such as its synthesis, derivatization, or degradation. The calculations would involve locating the transition state structures for each step of the proposed mechanism and calculating the free energy profile of the reaction.

Computational Studies on Related Phenolic Acids and Iodobenzoic Acids

The computational literature on related compounds provides a wealth of information that can be used to infer the properties of this compound.

Studies on various phenolic acids have explored their antioxidant properties, solubility, and interactions with biomolecules. nih.gov DFT is often used to calculate bond dissociation enthalpies (BDE) of the phenolic O-H bonds to predict antioxidant activity.

Investigations into iodobenzoic acids have provided insights into the effects of the iodine substituent. A study of 2-, 3-, and 4-iodobenzoic acids using DFT explained the unexpectedly low oxidation potential of the 2-iodo isomer by analyzing the conformation and frontier molecular orbitals of the radical cation formed upon oxidation. nih.gov Another study performed a detailed vibrational analysis of 2-iodobenzoic acid and its derivatives, using local vibrational mode analysis to quantify bond strengths. mdpi.com This work identified the I-N bond in related benziodazolotetrazoles as a potential "trigger bond" for explosive decomposition, highlighting the ability of computational methods to assess stability. mdpi.com These findings underscore the significant electronic and steric influence of the iodine atom, which would be similarly crucial in determining the properties of this compound.

Applications of 2,4 Dihydroxy 5 Iodobenzoic Acid in Advanced Chemical Synthesis

Precursor for Complex Organic Molecules

The reactivity of the iodide and the directing effects of the hydroxyl and carboxyl groups make 2,4-Dihydroxy-5-iodobenzoic acid a potential starting material for building more complex molecular architectures, including heterocyclic systems and intermediates for natural product synthesis. The presence of multiple functional groups, however, necessitates careful strategic planning, often involving protecting groups to achieve selective transformations.

The iodo-substituent on the benzene (B151609) ring serves as a key functional group for forming carbon-carbon and carbon-heteroatom bonds, which are fundamental to the assembly of heterocyclic rings. While specific examples starting directly from this compound are not prevalent in the literature, the principles are well-established with related iodoarenes. For instance, derivatives of 2-iodobenzoic acid, particularly its oxidized form, o-iodoxybenzoic acid (IBX), are known to mediate intramolecular cyclizations. Research has demonstrated that IBX can facilitate the cyclization of unsaturated N-aryl amides (anilides) to produce δ-lactams and other heterocyclic structures. nih.gov This process is believed to proceed through a radical-based mechanism initiated by a single electron transfer. nih.gov

Theoretically, a dihydroxy-substituted IBX analog derived from this compound could be employed in similar cyclization reactions, although the electron-donating hydroxyl groups would significantly influence the reactivity of the aromatic ring and the iodine center.

Hypervalent iodine reagents derived from iodobenzoic acids are pivotal in modern organic synthesis, including the synthesis of natural products. The Dess-Martin periodinane (DMP), which is synthesized from 2-iodobenzoic acid, is a mild and highly selective oxidizing agent used to convert primary and secondary alcohols to their corresponding aldehydes and ketones, respectively. wikipedia.orgumn.edu This transformation is crucial in synthesizing complex natural products where sensitive functional groups must be preserved. For example, the Dess-Martin oxidation has been successfully used to oxidize sensitive α,β-unsaturated alcohols to their corresponding aldehydes, which are valuable building blocks for various natural products. wikipedia.org

While 2-iodobenzoic acid is the standard precursor for DMP, a hypothetical analog derived from this compound could offer modified properties, such as altered solubility or reactivity, although its synthesis and stability would be complicated by the phenolic hydroxyl groups.

Reagent in Catalytic Cycles

The iodine atom in this compound allows it to participate in catalytic cycles, either as a precursor to a primary oxidant or directly in transformations like dehalogenation.

The most significant application of the closely related 2-iodobenzoic acid is its role as a precursor to the hypervalent iodine(V) reagents 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP). umn.educhemicalbook.com These reagents are renowned for their mild and selective oxidizing capabilities.

The synthesis of IBX is typically achieved by oxidizing 2-iodobenzoic acid with a strong oxidizing agent. wikipedia.org Common methods use potassium bromate (B103136) in sulfuric acid or, more favorably, Oxone in water, which provides a safer and more convenient route. wikipedia.orgorgsyn.orgorientjchem.org IBX itself is often insoluble in many organic solvents, but it is effective in dimethyl sulfoxide (B87167) (DMSO). chemicalbook.com

DMP is subsequently prepared by the acetylation of IBX using acetic anhydride, often with a catalytic amount of an acid like p-toluenesulfonic acid to accelerate the reaction. wikipedia.org This conversion dramatically improves solubility in common organic solvents. chemicalbook.com

The established synthesis pathway from 2-iodobenzoic acid serves as the primary method for producing these essential oxidants.

Table 1: Synthesis of IBX and DMP from 2-Iodobenzoic Acid

Step Precursor Reagents Product Key Findings Citations
1 2-Iodobenzoic acid Oxone, H₂O 2-Iodoxybenzoic acid (IBX) A convenient and safer method that reduces explosive impurities. Reaction is typically heated to ~70°C. wikipedia.orgwikipedia.orgorientjchem.orggithub.io

The hypervalent iodine reagents IBX and DMP, derived from 2-iodobenzoic acid, are workhorse oxidants in organic synthesis. They are particularly valued for the selective oxidation of alcohols to carbonyl compounds without significant over-oxidation to carboxylic acids. orientjchem.orgorganic-chemistry.org

Key features of IBX and DMP in oxidations:

Mild Conditions: Reactions are often performed at room temperature.

High Selectivity: They can selectively oxidize alcohols in the presence of other sensitive functional groups like amines and sulfides. orientjchem.org

Broad Scope: Effective for primary, secondary, benzylic, and allylic alcohols. umn.edu

IBX and DMP can also facilitate other oxidative transformations, such as the synthesis of α,β-unsaturated carbonyl compounds from saturated ketones. orientjchem.org

Table 2: Examples of Oxidative Transformations using IBX/DMP

Substrate Type Reagent Product Type Notes Citations
Primary Alcohol IBX or DMP Aldehyde High selectivity, avoids over-oxidation to carboxylic acid. umn.eduwikipedia.orgorientjchem.org
Secondary Alcohol IBX or DMP Ketone A standard and reliable transformation. umn.edu
1,2-Diol IBX α-Hydroxy Ketone Oxidizes one alcohol without cleaving the C-C bond. orientjchem.orgchemicalbook.com

The carbon-iodine bond in aryl iodides can be cleaved through catalytic hydrogenation, a process known as hydrodeiodination or dehalogenation. This reaction effectively replaces the iodine atom with a hydrogen atom. The process typically involves a heterogeneous catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen gas.

This transformation can be useful for removing an iodine atom that was initially required to direct a substitution reaction or to introduce other functional groups via cross-coupling chemistry. While specific studies on the catalytic hydrogenation of this compound are not prominent, the general methodology is applicable to a wide range of aryl iodides. The reaction conditions, including catalyst choice, solvent, and hydrogen pressure, can be optimized to achieve efficient deiodination while preserving other functional groups like the carboxylic acid and hydroxyls. The presence of these acidic protons may, however, require careful selection of the catalyst and reaction conditions.

Future Research Directions

Exploration of Novel Synthetic Routes

The development of efficient and sustainable synthetic methodologies is paramount for the advancement of chemical research. For 2,4-Dihydroxy-5-iodobenzoic acid, future efforts could focus on improving existing synthetic protocols and exploring entirely new pathways.

One promising area of investigation is the refinement of electrophilic iodination of 2,4-dihydroxybenzoic acid. While this is a common method, research into greener and more selective iodinating agents could enhance yields and reduce environmental impact. The use of reagents like iodine in the presence of an oxidizing agent such as iodic acid has shown success in the iodination of other hydroxybenzaldehydes and could be optimized for dihydroxybenzoic acids. Another approach involves the use of N-iodosuccinimide (NIS) or other iodine donors under mild conditions to achieve regioselective iodination.

Furthermore, palladium-catalyzed cross-coupling reactions present a modern alternative. For instance, the decarbonylative iodination of aryl carboxylic acids, a method that has proven effective for a range of substrates, could be adapted. nih.gov This would involve the conversion of a precursor carboxylic acid to an aryl iodide. Research could also explore the synthesis from alternative starting materials, potentially involving ortho-lithiation strategies or the use of organoiodine(III) reagents for direct C-H iodination, offering different regiochemical outcomes and functional group tolerance. The synthesis of iodosobenzoic acids using oxidizing agents like Oxone® under mild conditions also presents a potential pathway to be explored. nih.gov

Development of New Derivatization Strategies

The functional groups of this compound—the carboxylic acid, the two hydroxyl groups, and the carbon-iodine bond—provide multiple handles for derivatization, opening avenues for creating a diverse library of new compounds with tailored properties.

Future research should explore selective derivatization of the hydroxyl and carboxyl groups. For instance, the synthesis of novel esters and amides from the carboxylic acid moiety could lead to compounds with altered solubility and biological activity. google.com The phenolic hydroxyl groups can be converted to ethers or esters to fine-tune the electronic properties and hydrogen-bonding capabilities of the molecule.

The carbon-iodine bond is a particularly valuable site for modification. It can readily participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to introduce new carbon-carbon and carbon-heteroatom bonds. This would allow for the synthesis of complex derivatives with extended π-systems or the attachment of specific functionalities for targeted applications.

Moreover, advanced derivatization protocols, such as those used for the analysis of monosaccharides involving parallel derivatization, could be adapted to create unique derivatives of this compound for enhanced detection and separation in complex mixtures. nih.gov

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound and its derivatives is crucial for predicting their behavior and guiding their application. Future research should leverage advanced spectroscopic techniques to gain deeper insights.

While standard techniques like NMR and IR spectroscopy are fundamental, more sophisticated methods can provide more detailed information. For example, two-dimensional NMR techniques (COSY, HMBC, HSQC) would be invaluable for unambiguously assigning the proton and carbon signals, especially for more complex derivatives.

In the realm of vibrational spectroscopy, a combination of experimental and theoretical approaches can yield a comprehensive understanding of the molecule's vibrational modes. nih.gov High-resolution infrared and Raman spectroscopy, coupled with density functional theory (DFT) calculations, can aid in the precise assignment of vibrational frequencies and provide insights into intramolecular interactions, such as hydrogen bonding.

Difference spectrophotometry is another technique that could be employed for the selective determination of this compound in the presence of its derivatives, based on spectral shifts accompanying changes in ionization state. nih.gov Furthermore, the use of colorimetric analysis, where the phenolic groups react with iron(III) ions to produce a colored complex, could be developed into a quantitative method for detecting this compound. rsc.org

Integration of Machine Learning in Synthesis and Property Prediction

The application of machine learning (ML) in chemistry is revolutionizing how researchers approach the design and synthesis of new molecules. mdpi.comacellera.com For this compound, ML offers significant potential to accelerate research and discovery.

ML models can be trained on existing chemical data to predict various properties of novel derivatives, such as their solubility, reactivity, and potential biological activity, even before they are synthesized. arxiv.orgarxiv.orgucsb.edu This predictive power can help prioritize synthetic targets and reduce the time and resources spent on trial-and-error experimentation.

Furthermore, machine learning algorithms can be employed to optimize reaction conditions for the synthesis and derivatization of this compound. By analyzing the outcomes of a series of reactions with varying parameters (e.g., temperature, catalyst, solvent), ML models can identify the optimal conditions to maximize yield and purity.

Expanded Applications in Material Science and Supramolecular Chemistry

The unique structural features of this compound make it an attractive building block for the creation of new materials and supramolecular assemblies.

In material science, the dihydroxy and carboxylic acid functionalities can be utilized for the synthesis of novel polymers. For example, dihydroxybenzoic acids can be used as monomers in the production of polyesters and other condensation polymers. researchgate.netnih.gov The presence of the iodine atom offers a site for post-polymerization modification, allowing for the tuning of the polymer's properties. These materials could have applications in areas such as specialty plastics, liquid crystals, or functional coatings.

In the field of supramolecular chemistry, the ability of the carboxylic acid and hydroxyl groups to form strong hydrogen bonds, combined with the potential for the iodine atom to participate in halogen bonding, makes this compound a versatile tecton for the construction of well-defined, multi-dimensional structures. nih.gov Research could focus on co-crystallization with other molecules to form novel crystalline materials with interesting optical or electronic properties. The self-assembly of derivatives of this compound could lead to the formation of gels, liquid crystals, or other soft materials. The study of ureido-benzoic acids in supramolecular chemistry has shown the potential for creating highly ordered structures through hydrogen bonding, a principle that could be extended to derivatives of this compound. rsc.org

Iodinated benzoic acid derivatives are also known for their use as radiocontrast agents, and exploring the potential of this compound and its derivatives in this area could be a fruitful avenue of research. radiologykey.comdrugbank.com

Q & A

Q. How can computational modeling predict the compound’s interactions with target enzymes?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and QSAR models analyze iodine’s role in binding pocket interactions. Compare with analogs (e.g., 3,5-dichloro-4-hydroxybenzoic acid) to map halogen-dependent activity trends .

Q. What experimental controls are essential for assessing its antioxidant activity?

  • Methodological Answer : Include positive controls (e.g., ascorbic acid) and measure ROS scavenging in cell-free systems (e.g., DPPH assay). Validate cell-based assays with ROS probes (e.g., H2_2DCFDA) and confirm specificity via knockout models .

Q. How do pH and solvent polarity affect its solubility in formulation studies?

  • Methodological Answer : Solubility is pH-dependent due to ionizable hydroxyl and carboxylic groups. Use Hansen solubility parameters to optimize co-solvents (e.g., ethanol-PEG mixtures). Polar aprotic solvents (e.g., DMSO) enhance solubility for in vitro testing .

Contradictions and Advanced Methodologies

Q. Why do in vitro and in vivo bioactivity profiles sometimes diverge?

  • Methodological Answer : Differences may arise from poor bioavailability or metabolic inactivation. Use pharmacokinetic studies (e.g., plasma stability assays) and prodrug strategies (e.g., esterification) to improve in vivo efficacy .

Q. Q. How to address discrepancies in reported inhibitory concentrations (IC50_{50})?

  • Methodological Answer : Standardize assay conditions (enzyme concentration, substrate Km) and validate with reference inhibitors. Account for batch-to-batch variability in compound purity via orthogonal analytical methods .

Q. What methodologies resolve structural ambiguities in iodine-containing analogs?

  • Methodological Answer : X-ray crystallography or 13^{13}C NMR confirms regioselective iodination. For ambiguous spectra, isotopic labeling (e.g., 125^{125}I) or NOESY correlations clarify substitution patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dihydroxy-5-iodobenzoic acid
Reactant of Route 2
2,4-Dihydroxy-5-iodobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.